molecular formula C20H13BrN2O2S B2786193 N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 307510-57-2

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2786193
CAS No.: 307510-57-2
M. Wt: 425.3
InChI Key: ZZTKWSYPBDJLFP-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a phenoxybenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Benzothiazoles: Formed by substitution of the bromine atom.

    Sulfoxides and Sulfones: Formed by oxidation reactions.

    Biaryl Derivatives: Formed by coupling reactions.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of infections and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(6-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy as an antimicrobial or anticancer agent .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTKWSYPBDJLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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